molecular formula C11H13F3O2 B8033399 3-Butoxy-5-(trifluoromethyl)phenol CAS No. 1881328-69-3

3-Butoxy-5-(trifluoromethyl)phenol

Cat. No.: B8033399
CAS No.: 1881328-69-3
M. Wt: 234.21 g/mol
InChI Key: IKTYWOIFIWGJCT-UHFFFAOYSA-N
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Description

3-Butoxy-5-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a butoxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5-(trifluoromethyl)phenol typically involves the introduction of the butoxy and trifluoromethyl groups onto a phenol ring. One common method is the alkylation of 3-hydroxy-5-(trifluoromethyl)phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives of the phenol.

Scientific Research Applications

3-Butoxy-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins. The phenol group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxyphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)phenol: Lacks the butoxy group, affecting its solubility and reactivity.

    3-Butoxy-4-(trifluoromethyl)phenol: Similar structure but with different substitution pattern, leading to variations in properties.

Uniqueness

3-Butoxy-5-(trifluoromethyl)phenol is unique due to the presence of both butoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-butoxy-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-2-3-4-16-10-6-8(11(12,13)14)5-9(15)7-10/h5-7,15H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTYWOIFIWGJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286044
Record name Phenol, 3-butoxy-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881328-69-3
Record name Phenol, 3-butoxy-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881328-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-butoxy-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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